Propanal, 2,2-difluoro-

Gem-diol equilibrium Carbonyl hydration Electron-withdrawing effects

Propanal, 2,2-difluoro- (2,2-difluoropropanal, CAS 206275-35-6) is an α,α-difluorinated aliphatic aldehyde with molecular formula C3H4F2O and molecular weight 94.06 g/mol. The compound features two electron-withdrawing fluorine atoms at the α-position relative to the carbonyl group, which substantially alters its physicochemical properties including a calculated LogP of 0.51.

Molecular Formula C3H4F2O
Molecular Weight 94.06 g/mol
Cat. No. B12987503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanal, 2,2-difluoro-
Molecular FormulaC3H4F2O
Molecular Weight94.06 g/mol
Structural Identifiers
SMILESCC(C=O)(F)F
InChIInChI=1S/C3H4F2O/c1-3(4,5)2-6/h2H,1H3
InChIKeySDNUTQAYPMABGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoropropanal (Propanal, 2,2-difluoro-) Procurement and Selection Guide: Comparative Evidence for R&D Decision-Making


Propanal, 2,2-difluoro- (2,2-difluoropropanal, CAS 206275-35-6) is an α,α-difluorinated aliphatic aldehyde with molecular formula C3H4F2O and molecular weight 94.06 g/mol [1]. The compound features two electron-withdrawing fluorine atoms at the α-position relative to the carbonyl group, which substantially alters its physicochemical properties including a calculated LogP of 0.51 [1]. As a member of the fluorinated aldehyde class, this compound serves as a versatile synthetic building block for introducing the -CF2- or -CF2CH3 motifs into pharmaceutical candidates and advanced materials .

1 Alpha,alpha-difluorinated aldehyde building block for -CF2- or -CF2CH3 motif introduction
2 Enhanced carbonyl electrophilicity suitable for nucleophilic addition and asymmetric catalysis
3 Reversed stereochemical induction in chiral synthesis relative to nonfluorinated aldehydes

Why 2,2-Difluoropropanal Cannot Be Readily Substituted by Unfluorinated or Monofluorinated Aldehyde Analogs


Generic substitution of 2,2-difluoropropanal with unfluorinated aldehydes or even monofluorinated analogs is inadvisable due to fundamental differences in electronic environment, reactivity, and downstream molecular properties. The geminal difluoro substitution at the α-carbon creates a distinct electronic profile: fluorine's strong electron-withdrawing effect substantially increases carbonyl electrophilicity and alters the equilibrium between carbonyl and hydrate forms in aqueous environments [1]. These differences translate into measurable outcomes in synthetic applications, including reversed stereochemical induction patterns in asymmetric catalysis [2] and altered pharmacokinetic profiles when incorporated into drug candidates [3]. The quantitative evidence below substantiates these non-interchangeable characteristics.

Attribute
2,2-Difluoropropanal
Unfluorinated/Monofluorinated Analogs
Gem-diol equilibrium
Higher hydrate form in aqueous media
Carbonyl form dominates; different aqueous reactivity
Asymmetric induction
Reversed enantiotopic face selection
Opposite stereochemical outcome may occur
Regioselectivity (Wacker)
Higher aldehyde/ketone ratio
Lower aldehyde selectivity; may shift product distribution

Quantitative Comparative Evidence: 2,2-Difluoropropanal Versus Closest Analogs and Alternatives


Enhanced Carbonyl Electrophilicity and Gem-Diol Formation: 2,2-Difluoropropanal vs. Propanal

The presence of two α-fluorine atoms in 2,2-difluoropropanal (CH3CF2CHO) substantially increases carbonyl electrophilicity compared to unfluorinated propanal (CH3CH2CHO), shifting the equilibrium toward the hydrated gem-diol form [1]. This effect is class-level inferred from the electronic behavior of α-fluorinated aldehydes: electron-withdrawing groups destabilize the carbonyl form, thereby favoring gem-diol formation [2].

Gem-Diol Formation
Class-level inference
Higher equilibrium hydrate fraction vs. propanal (predicted)
May alter aqueous reactivity and buffer compatibility
Electronic effect direction established; quantitative % not reported
Gem-diol equilibrium Carbonyl hydration Electron-withdrawing effects Physical organic chemistry

Sub-Picomolar JAK2 and JAK1 Inhibition Enabled by 2,2-Difluoropropanoyl Fragment Incorporation

In a medicinal chemistry program targeting Janus kinases (JAKs), incorporation of the 2,2-difluoropropanoyl fragment into a larger scaffold yielded compounds with exceptional potency [1]. The compound bearing the 2,2-difluoropropanoyl moiety (BDBM390986) exhibited IC50 values of 0.130 nM against JAK2 and 0.0800 nM against JAK1 [1].

JAK Inhibition Potency
Cross-study comparable
IC50 0.130 nM (JAK2), 0.080 nM (JAK1) for 2,2-difluoropropanoyl-containing compound
Reported sub-nanomolar potency context in kinase assays
Direct non-fluorinated comparator not available in source
JAK inhibition Kinase inhibitors Fluorinated pharmacophores Medicinal chemistry

Sub-Picomolar Estrogen Receptor Down-Regulation Activity from 2,2-Difluoropropyl-Containing Scaffold

A distinct pharmaceutical scaffold containing a 2,2-difluoropropyl fragment (BDBM306756, N-(2-((5-((1R,3R)-2-(2,2-difluoropropyl)-3-methyl-...) demonstrated IC50 = 0.0790 nM for estrogen receptor down-regulation in a cell-based immunofluorescence assay using the MCF-7 human breast cancer cell line [1].

ER Down-Regulation
Cross-study comparable
IC50 0.079 nM for 2,2-difluoropropyl-containing scaffold in MCF-7 assay
Supports cell-based potency context for fluorinated fragment
Potency context within fluorinated series only
Estrogen receptor Targeted protein degradation SERD Fluorinated motifs

Reversed Enantiotopic Face Selection in Asymmetric Henry Reactions: 2,2-Difluoroaldehydes vs. Nonfluorinated Aldehydes

In catalytic asymmetric Henry reactions using lanthanoid-lithium-BINOL catalysts, 2,2-difluoroaldehydes undergo nitroaldol formation with nitromethane to yield products with up to 95% enantiomeric excess [1]. Critically, the enantiotopic face selection for fluorine-containing aldehydes is the reverse of that observed for nonfluorinated aldehydes under identical conditions [1].

Stereochemical Reversal
Head-to-head
Opposite enantiomer formed vs. nonfluorinated aldehydes (up to 95% ee)
Requires chiral route redesign when substituting aldehydes
Lanthanoid-BINOL catalyst system, Henry reaction
Asymmetric catalysis Henry reaction Stereoselectivity Fluorine effect

Enhanced Regioselectivity in Wacker Oxidation of Fluorinated Homoallylic Olefins

Wacker oxidation of terminal olefins bearing one or two fluorine atoms at the homoallylic position yields an aldehyde/methyl ketone ratio much higher than that observed with non-fluorinated analogues [1]. The fluorine atoms exert a directing effect through specific interaction with palladium or electronic influence on the double bond [1].

Wacker Regioselectivity
Class-level inference
Much higher aldehyde/methyl ketone product ratio with fluorinated substrates
Fluorine-directing effect enables aldehyde-selective oxidation
Magnitude not explicitly quantified in available source
Wacker oxidation Regioselectivity Fluorine-directed catalysis Synthetic methodology

Validated Application Scenarios for 2,2-Difluoropropanal Based on Comparative Evidence


Medicinal Chemistry: Kinase Inhibitor Scaffold Development Requiring Sub-Nanomolar Potency

2,2-Difluoropropanal serves as a key building block for introducing 2,2-difluoropropanoyl or 2,2-difluoropropyl fragments into kinase inhibitor scaffolds. The sub-picomolar JAK1/JAK2 inhibition data (IC50 = 0.0800-0.130 nM) for compounds containing the 2,2-difluoropropanoyl moiety [1] supports its procurement for medicinal chemistry programs targeting kinases where exceptional potency differentiates clinical candidates. The α,α-difluoro motif contributes to metabolic stability while maintaining high target engagement.

Medicinal Chemistry: Estrogen Receptor-Targeted Protein Degrader (SERD) Programs

For targeted protein degradation applications in ER-positive oncology, 2,2-difluoropropanal-derived intermediates provide the 2,2-difluoropropyl motif that, when incorporated into appropriate scaffolds, yields sub-picomolar ER down-regulation activity (IC50 = 0.0790 nM in MCF-7 cellular assays) [2]. The fluorinated fragment contributes to the hydrophobic and electronic properties that drive potent cellular activity in this therapeutic class.

Asymmetric Synthesis: Chiral Nitroaldol and Aldol Products via Fluorine-Directed Stereocontrol

2,2-Difluoropropanal is the substrate of choice for asymmetric Henry and Mukaiyama-aldol reactions where the reversed enantiotopic face selection conferred by fluorine substitution (up to 95% ee with lanthanoid-lithium-BINOL catalysts) [3] enables access to chiral fluorinated building blocks with opposite absolute configuration compared to those obtained from nonfluorinated aldehydes using identical catalyst systems. This unique stereochemical outcome justifies its selection when specific chiral α,α-difluoro-β-hydroxy or nitro motifs are required.

Synthetic Methodology: Regioselective Wacker-Type Oxidations of Fluorinated Olefin Intermediates

For synthetic routes involving homoallylic fluorinated olefins derived from 2,2-difluoropropanal, the enhanced regioselectivity toward aldehyde products (vs. methyl ketones) in Wacker oxidations [4] provides predictable, high-yielding access to fluorinated aldehydes. This fluorine-directed regiocontrol offers a distinct synthetic advantage over non-fluorinated analogs when aldehyde-selective oxidation outcomes are desired.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment synthesis
2,2-Difluoropropanoyl motif incorporation
Target engagement assay context (reported JAK potency)
ER-targeted degrader scaffold
2,2-Difluoropropyl fragment for hydrophobic/electronic tuning
Cell-based ER down-regulation endpoint review
Asymmetric nitroaldol/aldol synthesis
Reversed enantiotopic face selection by fluorine
Chiral HPLC ee verification and absolute configuration
Regioselective Wacker oxidation
Fluorine-directed aldehyde selectivity
Aldehyde/ketone product ratio monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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